REACTION_CXSMILES
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[NH2:1][C:2]1[NH:3][C:4](=[O:13])[C:5]2[N:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([NH:1][C:2]1[NH:3][C:4](=[O:13])[C:5]2[N:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)(=[O:16])[CH3:15]
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Name
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|
Quantity
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1.96 g
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Type
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reactant
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Smiles
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NC=1NC(C2=C(N1)C=CC(=N2)Cl)=O
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 hours till a clear solution
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Duration
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2 h
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Type
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CUSTOM
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Details
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was obtained
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Type
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CUSTOM
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Details
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The solvents were evaporated in vacuo till crystallization
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)NC=1NC(C2=C(N1)C=CC(=N2)Cl)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |